Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate

説明

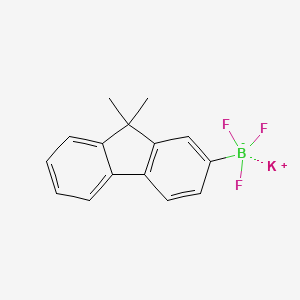

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is a chemical compound with the molecular formula C15H13BF3·K . It is manufactured by FUJIFILM Wako Pure Chemical Corporation . The compound is used for research purposes .

Molecular Structure Analysis

The molecular weight of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is 300.17 . The structure of the related compound, 9,9-Dimethylfluorene, is available in the NIST Chemistry WebBook .科学的研究の応用

Michael Reactions and Synthesis

- The Michael-addition reaction involving 2-iodofluorene and 9,9′-bifluorenylidene, which includes the use of fluorene derivatives, is significant for creating various iodo-substituted fluorenes and related compounds (Minabe & Suzuki, 1972).

Polymer Synthesis and Fluorescence Sensing

- Novel polymers synthesized from isatins and aromatic hydrocarbons, including 9,9-dimethyl-9H-fluorene, exhibit soluble characteristics in common organic solvents, and are used in fluorescence sensing for various cations and anions (Hernandez et al., 2010).

Structural Studies of Potassium Fluorenide

- The crystallization and structural analysis of potassium fluorenide derivatives, such as 9-tert-butylfluorenide, offer insights into the solid-state interactions and steric effects of these compounds (Janiak, 1993).

OLED Material Synthesis

- 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate in OLED material synthesis, has been synthesized from fluorene, highlighting the role of fluorene derivatives in advanced material applications (Xue-feng, 2013).

Luminescent Properties and Sensing Applications

- Lanthanide-organic frameworks based on derivatives of 9,9-dimethyl-9H-fluorene exhibit heat-resisting abilities and fluorescent sensing capabilities for a variety of cations and anions (Li et al., 2020).

Electroluminescence in Devices

- Polyfluorenes, synthesized without monoalkylfluorene defects, such as 9,9-dioctyl-9H-fluorene, when used in light-emitting devices, show minimal green emission, highlighting their potential in device fabrication (Cho et al., 2007).

Synthesis in Cation-Solvating Solvents

- The synthesis of 9,9-dimethylfluorene in cation-solvating solvents, such as methylphosphonic acid tetramethyldiamide, demonstrates its high yield and the importance of solvent choice in synthesis processes (Ranneva et al., 1969).

Reactions with Benzoyl Chloride and Ethyl Benzoate

- The reactions of potassium salt of fluorene with benzoyl chloride and ethyl benzoate, resulting in various benzoylfluorene derivatives, indicate the reactivity of fluorene compounds in organic synthesis (Scherf & Brown, 1961).

Comparative Reactivity Studies

- Studies on the reactivities of lithium, sodium, and potassium with fluorene in different solvents provide insights into the formation of 9-fluorenyl metal derivatives and their solubilities (Scherf & Brown, 1960).

作用機序

Target of Action

The primary targets of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes at the molecular level .

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways will be discovered .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets within the body .

Result of Action

The molecular and cellular effects of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate’s action are currently being studied. As the compound’s targets and mode of action become clearer, the results of its action at the molecular and cellular level will be better understood .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Safety and Hazards

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating or drinking while using this product, and wearing protective gloves, clothing, and eye/face protection .

特性

IUPAC Name |

potassium;(9,9-dimethylfluoren-2-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BF3.K/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)16(17,18)19;/h3-9H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYHVOQTJBSPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)

![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)

![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)